molecular formula C20H23N3O4 B2573168 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide CAS No. 941975-84-4

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide

Cat. No. B2573168
CAS RN: 941975-84-4
M. Wt: 369.421
InChI Key: ATDQENSJCHTKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide” is a chemical compound with the molecular formula C13H17N3O4 . It has a molecular weight of 279.29 g/mol .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI string for the compound is InChI=1S/C13H17N3O4/c1-16(2)6-5-14-12(17)13(18)15-9-3-4-10-11(7-9)20-8-19-10/h3-4,7H,5-6,8H2,1-2H3,(H,14,17)(H,15,18) . The canonical SMILES representation is CN(C)CCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 279.29 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The topological polar surface area is 79.9 Ų . The compound has a heavy atom count of 20 .

Scientific Research Applications

Herbicidal Activity

A study highlighted the herbicidal potential of benzamides, specifically mentioning a compound with a similar structural motif, showcasing its effectiveness against annual and perennial grasses. This suggests that related compounds could be explored for agricultural applications, such as weed control in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Neuropharmacology

Research into orexin receptors and their role in compulsive behavior, including food consumption, identified compounds acting on these receptors. While the studied compounds are not identical, they share pharmacological relevance, indicating potential research pathways for similar compounds in understanding and treating compulsive disorders (Piccoli et al., 2012).

Molecular Recognition

A study on oxazolone derivatives from peptide synthesis demonstrated the importance of molecular structure in recognition processes, which could hint at the potential application of similar compounds in biochemical assays or drug development (Crisma, Formaggio, & Toniolo, 2000).

Insecticide Development

The development of novel insecticides, such as flubendiamide, illustrates the diverse applications of chemically innovative compounds in pest control. The study underscores the potential for similar compounds to be developed into safe and effective agricultural chemicals (Tohnishi et al., 2005).

Enzyme Inhibition and Molecular Docking

Research on new Schiff bases of sulfa drugs evaluated their enzyme inhibition capabilities, highlighting the significance of chemical compounds in therapeutic development, particularly for treating conditions related to enzyme dysfunction (Alyar et al., 2019).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-phenylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-23(2)16(15-6-4-3-5-7-15)12-22-20(25)19(24)21-11-14-8-9-17-18(10-14)27-13-26-17/h3-10,16H,11-13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDQENSJCHTKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide

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